molecular formula C8H5ClN2OS B182814 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23766-27-0

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No. B182814
CAS RN: 23766-27-0
M. Wt: 212.66 g/mol
InChI Key: AKCRXJLXQXIAPA-UHFFFAOYSA-N
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Description

“5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a 2-chlorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a chlorine atom attached to one of the carbons .


Synthesis Analysis

While specific synthesis methods for “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” are not available, similar compounds, such as chalcones, have been synthesized using various methods . These methods often involve the reaction of two aromatic compounds in the presence of a base .


Molecular Structure Analysis

The molecular structure of “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” would be expected to contain an oxadiazole ring attached to a 2-chlorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions of “5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol” would be expected to be similar to those of other oxadiazole compounds. These compounds often undergo reactions at the nitrogen atoms of the oxadiazole ring .

Scientific Research Applications

Enzyme Inhibition

5-Substituted-1,3,4-oxadiazole-2-thiols, related to 5-(2-Chlorophenyl)-1,3,4-Oxadiazole-2-Thiol, have been studied for their potential in inhibiting various enzymes. For instance, they have shown activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), particularly demonstrating significant inhibition of acetylcholinesterase (Rehman et al., 2013).

Antioxidant Properties

Compounds structurally similar to 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol have been researched for their antioxidant capabilities. The presence of the –SH group in these compounds suggests a substantial reducing potential, which translates into antioxidant activity. This potential has been evaluated in various assays, with results indicating the ability to abrogate oxidation and stimulate endogenous defense systems (Shehzadi et al., 2018).

α-Glucosidase Inhibitory Potential

Derivatives of 1,3,4-oxadiazole, which include 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, have been studied for their inhibitory effect on the enzyme α-glucosidase. These studies found that certain compounds within this class were effective inhibitors, suggesting potential therapeutic applications in conditions like diabetes (Iftikhar et al., 2019).

Antibacterial Activity

Research into 1,3,4-oxadiazole derivatives has demonstrated their potential as antibacterial agents. These compounds, which are structurally related to 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, have shown efficacy against both Gram-positive and Gram-negative bacterial strains, indicating their potential for development into new antibacterial drugs (Ghattas et al., 1982).

Corrosion Inhibition

Derivatives of 1,3,4-oxadiazole, including those similar to 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties. They have been found effective in preventing corrosion of metals like mild steel in acidic environments, indicating their potential use in industrial applications (Ammal et al., 2018).

Anti-inflammatory and Anti-thrombotic Activities

Certain derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory and anti-thrombotic properties. These studies suggest potential therapeutic uses in treating inflammation and blood clot-related conditions (Basra et al., 2019).

properties

IUPAC Name

5-(2-chlorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCRXJLXQXIAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354467
Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

CAS RN

203268-65-9, 23766-27-0
Record name 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203268-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23766-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30354467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-(2-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

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